molecular formula C6H12N4 B12282630 alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine

alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine

Cat. No.: B12282630
M. Wt: 140.19 g/mol
InChI Key: IMMFDFZUJMHIOJ-UHFFFAOYSA-N
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Description

Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl formate to form ethyl 1H-1,2,4-triazole-3-carboxylate. This intermediate is then reduced to this compound using suitable reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazole N-oxides, reduced triazole derivatives, and various substituted triazoles .

Scientific Research Applications

Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, thereby inhibiting their activity. This inhibition can lead to reduced breakdown of carbohydrates, which is beneficial in managing conditions like diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(1,2,4-triazol-1-yl)butan-2-amine

InChI

InChI=1S/C6H12N4/c1-2-6(7)3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3

InChI Key

IMMFDFZUJMHIOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=NC=N1)N

Origin of Product

United States

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